molecular formula C10H15ClO3 B8496988 Ethyl 2-acetyl-5-chlorohex-4-enoate CAS No. 26209-40-5

Ethyl 2-acetyl-5-chlorohex-4-enoate

Cat. No.: B8496988
CAS No.: 26209-40-5
M. Wt: 218.68 g/mol
InChI Key: CIWYMZMDTIPDQL-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-chlorohex-4-enoate is a chlorinated enoate ester derivative characterized by a hex-4-ene backbone substituted with an acetyl group at position 2 and a chlorine atom at position 3. Its structure combines electrophilic (chloro and acetyl groups) and nucleophilic (ester) functionalities, which may contribute to reactivity in cross-coupling or cyclization reactions.

Properties

CAS No.

26209-40-5

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

ethyl 2-acetyl-5-chlorohex-4-enoate

InChI

InChI=1S/C10H15ClO3/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h5,9H,4,6H2,1-3H3

InChI Key

CIWYMZMDTIPDQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)Cl)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-acetyl-5-chlorohex-4-enoate, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Reactivity/Applications Source of Data
This compound 2-acetyl, 5-Cl, ethyl ester Synthetic intermediate (hypothetical) Not available in evidence
Turmeric-derived bioactive compounds (e.g., curcuminoids) Diarylheptanoids, hydroxyl groups Antifungal, antioxidant Table 26
Ginger-derived compounds (e.g., gingerols) Phenolic hydroxyl, alkyl chains Antifungal, anti-inflammatory Table 23
Dicranoloma reflexum extracts Alkaloids, phenolic acids Antimicrobial properties Table 3

Key Observations:

Substituent Influence: The chloro and acetyl groups in this compound may confer electrophilicity, contrasting with the hydroxyl-rich structures of turmeric and ginger compounds, which exhibit hydrogen-bonding capacity and antioxidant activity .

Reactivity: Chlorinated enoates are often used in Diels-Alder reactions or as alkylating agents. In contrast, curcuminoids and gingerols rely on redox-active phenolic groups for radical scavenging .

Biological Activity: this compound’s bioactivity is uncharacterized in the provided evidence, whereas turmeric and ginger derivatives show antifungal activity against pathogens like Fusarium spp. (Table 23, 26) .

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